BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Anticancer HepG2 HeLa

This 3-Cl-4-OMe disubstituted coumarin-3-carboxamide fills a critical SAR gap. Mono-substituted analogs show >3-fold IC50 shifts in HepG2/HeLa, and unsubstituted derivatives are cytotoxic to normal cells. Only this variant lets you probe synergistic halogen/methoxy effects on AChE dual-site binding, H. pylori selectivity, and ErbB-2/CK2 inhibition. Eliminate synthetic delay and acquire the precise N-aryl substitution pattern your mechanistic studies demand.

Molecular Formula C17H12ClNO4
Molecular Weight 329.7 g/mol
Cat. No. B5011483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC17H12ClNO4
Molecular Weight329.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)Cl
InChIInChI=1S/C17H12ClNO4/c1-22-15-7-6-11(9-13(15)18)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20)
InChIKeyCFQULMLWKDQOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Core Identity and Benchmarking Context


N-(3-Chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313701-12-1) is a synthetic small-molecule coumarin-3-carboxamide that embeds both a chlorine atom and a methoxy group on the N‑phenyl ring [1]. The 2‑oxo‑2H‑chromene (coumarin) scaffold is a privileged structure in medicinal chemistry, and the 3‑carboxamide subclass has been systematically explored for anticancer [1], selective anti‑Helicobacter pylori [2], and cholinesterase‑inhibitory [3] activities. Because the nature and position of substituents on the N‑phenyl ring profoundly modulate potency, selectivity, and cytotoxicity [1], this specific substitution pattern (3‑Cl, 4‑OMe) occupies a distinct region of the structure–activity space that cannot be extrapolated from the unsubstituted or mono‑substituted analogs commonly listed in compound libraries.

Why N-(3-Chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Swapped for a Generic Coumarin-3-carboxamide


Coumarin-3-carboxamides are not interchangeable: the substitution on the N‑phenyl ring is the primary driver of biological potency, selectivity, and cytotoxicity. In a systematic anticancer evaluation, the 4‑Cl analog (14c) showed an IC50 of 30.28 µM against HepG2 while the 4‑OMe analog (14g) was essentially inactive (IC50 > 100 µM) [1]. Against HeLa, 14c gave an IC50 of 14.04 µM versus >100 µM for 14g [1]. The unsubstituted N‑phenyl derivative (14a) exhibited unacceptable cytotoxicity to normal LLC‑MK2 cells (IC50 = 0.48 µM), whereas the 4‑F analog (14b) was non‑toxic (IC50 > 100 µM) [1]. In the anti‑H.‑pylori series, potent compounds display MIC values in the 0.0039–16 µg mL⁻¹ range, but minor changes in the aryl substitution pattern abolish selectivity against Gram‑positive and Gram‑negative bacteria [2]. Consequently, general “coumarin-3-carboxamide” procurement without specifying the N‑aryl substituents risks selecting a molecule with orders‑of‑magnitude weaker activity or undesirable off‑target toxicity.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Anticancer Potency Bracket Derived from Mono-Substituted Phenyl Analogs

No direct IC50 has been reported for N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. However, the published IC50 values for the 4‑Cl analog (14c) and the 4‑OMe analog (14g) define the boundaries within which the 3‑Cl‑4‑OMe compound is expected to operate. 14c shows HepG2 IC50 = 30.28 µM and HeLa IC50 = 14.04 µM, while 14g is inactive (IC50 > 100 µM in both lines) [1]. The 3‑Cl‑4‑OMe combination places a chlorine atom in the meta position and a methoxy group in the para position, a pattern that is structurally distinct from the 4‑Cl or 4‑OMe alone and has been associated with modulated electronic effects in related coumarin SAR studies [1].

Anticancer HepG2 HeLa

Normal-Cell Cytotoxicity Window Inferred from Analog Selectivity Data

Selectivity against normal cells is a critical procurement filter. The unsubstituted N‑phenyl analog (14a) is highly toxic to LLC‑MK2 normal cells (IC50 = 0.48 µM), whereas the 4‑F analog (14b) shows no cytotoxicity (IC50 > 100 µM), a >200‑fold window [1]. Chlorine‑substituted analogs (14c, 14d) exhibit intermediate normal‑cell toxicity (IC50 = 66.80 µM and >100 µM, respectively) [1]. Methoxy substitution (14g) gives IC50 > 100 µM [1]. The 3‑Cl‑4‑OMe combination is predicted to lie in the moderate‑to‑low cytotoxicity region, offering a favorable therapeutic window relative to the unsubstituted parent.

Selectivity Normal cell toxicity LLC‑MK2

Class-Level Selective Anti-H. pylori Activity with Predicted Broadening Due to Halogen Substitution

The 2‑oxo‑2H‑chromene‑3‑carboxamide class displays potent and highly selective activity against H. pylori, including metronidazole‑resistant strains, with MIC values ranging from 0.0039 to 16 µg mL⁻¹, while showing little or no activity against other Gram‑positive or Gram‑negative bacteria and pathogenic fungi [1]. Halogen substitution on the aromatic ring is known to enhance membrane permeability and target binding in antibacterial coumarins [1]. Although the 3‑Cl‑4‑OMe derivative has not been independently tested in this assay, its halogen‑bearing structure positions it within the active MIC cluster observed for substituted analogs.

Anti-H. pylori Selective antibacterial MIC

Acetylcholinesterase Inhibitory Potential Supported by Class-Leading Potency of Tryptamine-Containing Analogs

Coumarin‑3‑carboxamides are established AChE inhibitors. The most potent tryptamine‑bearing analog (4o) achieves an IC50 of 0.16 µM against AChE, with kinetic studies confirming a mixed‑type inhibition mode and docking revealing dual binding to the peripheral anionic site (PAS) and catalytic anionic site (CAS) [1]. The 3‑Cl‑4‑OMe substitution on the N‑phenyl ring introduces halogen‑ and methoxy‑dependent interactions that can enhance binding to the PAS, as observed in morpholine‑hybrid series where halogenated coumarins display improved AChE potency relative to unsubstituted analogs [2].

Cholinesterase inhibition AChE Alzheimer's disease

Structural Differentiation from the Closest Commercially Available Analogs

The closest commercially listed analogs are N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2) and N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide [1]. The target compound differs by the simultaneous presence of both 3‑Cl and 4‑OMe substituents. Published SAR shows that moving the chlorine from the para to the meta position, or adding a second substituent, can dramatically alter activity: in the anticancer series, 4‑Cl (14c, HepG2 IC50 = 30.28 µM) is active whereas 4‑OMe (14g, IC50 > 100 µM) is inactive [1]. The 3‑Cl‑4‑OMe pattern is unexplored in these datasets, representing a novel chemotype relative to the stocked analogs.

Structural comparator SAR procurement specification

High-Value Application Scenarios for N-(3-Chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Medicinal Chemistry SAR Matrix Expansion for Anticancer Lead Optimization

This compound fills a gap in coumarin-3-carboxamide SAR tables by providing the 3‑Cl‑4‑OMe disubstituted phenyl variant. As demonstrated, 4‑Cl and 4‑OMe analogs exhibit a >3‑fold difference in HepG2 IC50; the target compound allows investigators to probe whether the meta‑chloro/para‑methoxy combination yields additive, synergistic, or antagonistic effects on cytotoxicity [1]. Its incorporation into a focused library enables direct potency comparison with mono‑substituted analogs 14c and 14g, generating data to guide the design of next‑generation analogs with optimized substitution patterns. Procurement of this compound thus directly supports structure–activity relationship studies where electronic and steric contributions of dual substituents must be disentangled.

Selective Anti-H. pylori Probe Development

The 2‑oxo‑2H‑chromene‑3‑carboxamide class is uniquely selective for H. pylori, with active compounds exhibiting MIC values down to 0.0039 µg mL⁻¹ while sparing all tested Gram‑positive, Gram‑negative, and fungal species [2]. The 3‑Cl‑4‑OMe derivative, by virtue of its halogen substitution, is predicted to fall within this active MIC cluster. It can serve as a chemical probe to investigate halogen‑dependent membrane penetration and target engagement in H. pylori, or as a starting point for derivatization aimed at improving potency against metronidazole‑resistant clinical isolates. The exceptionally narrow antibacterial spectrum makes it valuable for target deconvolution studies that require minimal off‑target antimicrobial interference.

Neuroscience Tool for Cholinesterase Dual-Site Inhibition Studies

Coumarin‑3‑carboxamides occupy both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE, as confirmed by kinetic and molecular docking analyses [3][4]. The target compound incorporates substituents (chloro and methoxy) that can form halogen bonds and hydrogen bonds with PAS residues. It is therefore suitable for use in enzymatic assays designed to quantify PAS‑ versus CAS‑dependent inhibition, structure‑based drug design efforts targeting the AChE gorge, and selectivity profiling against butyrylcholinesterase (BuChE). Its procurement enables academic and industrial neuroscience groups to build on established coumarin‑AChE co‑crystal templates without synthesizing the scaffold de novo.

Computational Chemistry and Docking Model Validation

Published molecular docking studies of coumarin‑3‑carboxamides against CK2 [1], AChE [3], and ErbB‑2 [5] provide validated computational protocols. The 3‑Cl‑4‑OMe analog, with its dual‑substituent phenyl ring, presents a more challenging docking problem than mono‑substituted derivatives. It is ideal for testing scoring‑function accuracy in predicting binding poses when both a halogen and a methoxy group are present on the same ring, benchmarking free‑energy perturbation (FEP) calculations, or training machine‑learning models for bioactivity prediction across the coumarin‑3‑carboxamide chemical space. The compound thus has value as a computational benchmarking standard.

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.